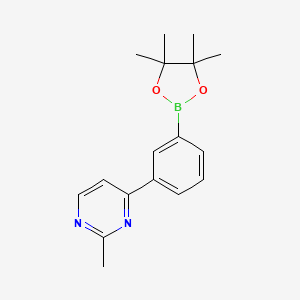

2-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine

Description

2-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine is a boronic ester-functionalized heterocyclic compound characterized by a pyrimidine core substituted at position 4 with a phenyl group bearing a dioxaborolane ring. This structure positions it as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl motifs for pharmaceuticals and materials science .

Properties

Molecular Formula |

C17H21BN2O2 |

|---|---|

Molecular Weight |

296.2 g/mol |

IUPAC Name |

2-methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine |

InChI |

InChI=1S/C17H21BN2O2/c1-12-19-10-9-15(20-12)13-7-6-8-14(11-13)18-21-16(2,3)17(4,5)22-18/h6-11H,1-5H3 |

InChI Key |

INIUAXLYWYSDHB-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NC(=NC=C3)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Electron-Donating and Withdrawing Groups

- Such derivatives exhibit HRMS (ESI+) at m/z 477.1162 .

- Bromo-substituted analogs (e.g., , compound 2d): Bromine introduces steric bulk and electron-withdrawing effects, which may reduce coupling efficiency but enable further functionalization (e.g., Buchwald-Hartwig amination). HRMS data for 2d: m/z 525.0174 .

Heterocyclic Modifications

- Pyrimidine vs.

Positional Isomerism on the Pyrimidine Core

- 4-Methyl-5-(dioxaborolane)pyrimidin-2-amine (): Substitution at position 5 instead of 4 alters electronic distribution, with the amine group at position 2 enabling hydrogen bonding. This compound (CAS 944401-55-2) has a molecular weight of 235.09 and solubility requiring storage at -20°C . In contrast, the target compound’s 2-methyl group may enhance lipophilicity, impacting membrane permeability in biological systems.

Functional Group Additions

- Morpholine/Piperazine Derivatives (, QD-9085): The morpholinyl group in QD-9085 increases polarity and solubility in aqueous media compared to the target compound’s non-polar methyl group. Such modifications are critical for optimizing pharmacokinetic profiles .

- Hydroxymethyl Substituents (): The (2-methyl-4-(dioxaborolane)phenyl)methanol derivative introduces a primary alcohol, enhancing hydrophilicity and enabling conjugation via esterification or oxidation .

Suzuki-Miyaura Coupling Efficiency

The target compound’s boronic ester group facilitates cross-coupling with aryl halides or triflates under palladium catalysis (). Comparatively:

- Trifluoromethyl-substituted analogs (, CAS 944401-57-4): The electron-withdrawing CF₃ group accelerates oxidative addition but may require tailored ligands (e.g., SPhos) to prevent protodeboronation .

- Aniline-functionalized derivatives (-(dioxaborolane)aniline): The free amine enables sequential functionalization (e.g., amide coupling) post-cross-coupling, broadening utility in multi-step syntheses .

Physicochemical Properties and Stability

Data Table: Key Comparative Metrics

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Reactivity Notes | Reference |

|---|---|---|---|---|---|

| 2-Methyl-4-(3-(dioxaborolane)phenyl)pyrimidine | C₁₈H₂₂BN₃O₂* | ~313.2* | Pyrimidine, methyl, phenyl | Moderate reactivity in Suzuki couplings | Synthesized via methods in |

| 4-Methyl-5-(dioxaborolane)pyrimidin-2-amine | C₁₁H₁₈BN₃O₂ | 235.09 | Pyrimidine, amine | Enhanced H-bonding; stable at -20°C | |

| 2-Methyl-4-(dioxaborolane)phenylmethanone (QD-9085) | C₁₉H₂₇BN₂O₃ | 342.25 | Morpholine, ketone | High solubility in polar solvents | |

| 5-(dioxaborolane)-4-(trifluoromethyl)pyridin-2-amine | C₁₂H₁₆BF₃N₂O₂ | 296.08 | Pyridine, CF₃, amine | Accelerated coupling due to CF₃ |

*Estimated based on structural similarity.

Q & A

Basic: What are the standard synthetic protocols for preparing 2-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronic ester moiety. A common protocol involves:

- Reacting a brominated pyrimidine precursor with 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in the presence of a palladium catalyst (e.g., Pd(OAc)₂ or Pd(dppf)Cl₂) and a base (e.g., NaHCO₃) .

- Solvents such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran enhance solubility and reactivity. Post-reaction purification via chromatography (hexane/acetone gradients) yields the product .

Advanced: How can researchers optimize reaction conditions to improve the yield of Suzuki-Miyaura cross-coupling reactions involving this compound?

Key optimization parameters include:

- Catalyst Selection : Pd(II) acetate (635 mg, 2.83 mmol) with ligand systems (e.g., Catalyst A™) improves coupling efficiency .

- Temperature and Time : Reactions at 100°C for 3 hours in sealed tubes prevent solvent evaporation and ensure completion .

- Base Compatibility : Saturated NaHCO₃ minimizes protodeboronation side reactions compared to stronger bases .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) or ethers (e.g., THF) balance reactivity and stability of the boronic ester .

Basic: What analytical techniques are recommended for characterizing this compound and verifying its purity post-synthesis?

- Mass Spectrometry (MS) : Electrospray ionization (ES/MS) confirms molecular ion peaks (e.g., m/z 254.1 [M+H]⁺) .

- Chromatography : Reverse-phase HPLC with UV detection ensures purity.

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve substituent patterns on the pyrimidine and phenyl rings .

Advanced: How can researchers address discrepancies in catalytic efficiency when using different palladium sources with this compound?

- Mechanistic Studies : Compare Pd(0) vs. Pd(II) precatalysts. Pd(II) acetate may require in situ reduction to active Pd(0), influenced by solvent and ligand systems .

- Ligand Screening : Bulky ligands (e.g., dppf) stabilize Pd intermediates, reducing catalyst poisoning.

- Control Experiments : Test Pd loading (e.g., 1–5 mol%) and track byproducts (e.g., homocoupling) via TLC or GC-MS .

Basic: What solvent systems are optimal for the synthesis and subsequent reactions of this compound?

- Synthesis : THF or 2-methyltetrahydrofuran (214 mL) facilitates boronic ester coupling at 100°C .

- Post-Reaction Workup : Ethyl acetate/water biphasic systems simplify extraction, while diatomaceous earth filtration removes Pd residues .

Advanced: What strategies are effective in mitigating side reactions such as protodeboronation during cross-coupling with this boronic ester?

- pH Control : Use mild bases (NaHCO₃) instead of strong bases (e.g., NaOH) to avoid destabilizing the boronic ester .

- Low-Temperature Phases : Conduct reactions below 50°C during sensitive steps to preserve the dioxaborolane ring .

- Additives : Additives like LiCl (1–2 equiv) can stabilize the boronate intermediate .

Advanced: How does the electronic nature of the pyrimidine ring influence the reactivity of this compound in cross-coupling reactions?

- Electron-Withdrawing Effects : The pyrimidine’s electron-deficient core enhances electrophilicity at the boron-bearing phenyl ring, accelerating transmetallation in Suzuki reactions .

- Steric Factors : The 2-methyl group on pyrimidine may hinder Pd coordination, requiring optimized ligand steric bulk .

Advanced: What computational methods can predict the reactivity and stability of this compound under various reaction conditions?

- Density Functional Theory (DFT) : Models transition states of Pd-catalyzed steps to identify rate-limiting barriers.

- Molecular Dynamics (MD) : Simulates solvent effects on boronic ester stability .

- QSPR Models : Relate substituent electronic parameters (Hammett σ) to coupling yields .

Basic: What are the common applications of this boronic ester-containing pyrimidine derivative in medicinal chemistry research?

- Drug Intermediate : Serves as a building block for kinase inhibitors or anticancer agents, as seen in Eli Lilly’s synthesis of pyrrolo[2,3-d]pyrimidine derivatives .

- Probe Development : Boronic esters enable bioconjugation for target identification .

Advanced: How should researchers design control experiments to isolate the effects of substituents on the phenyl ring in catalytic cycles?

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied substituents (e.g., -CF₃, -OMe) and compare coupling rates .

- Isotopic Labeling : Use deuterated boronic esters to track kinetic isotope effects in transmetallation .

- DoE (Design of Experiments) : Apply factorial designs to evaluate interactions between substituent position, catalyst, and solvent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.